molecular formula C17H11FN4O2 B11196896 5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B11196896
M. Wt: 322.29 g/mol
InChI Key: DPOVGNACNLCCKR-UHFFFAOYSA-N
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Description

5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound containing both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties. The presence of fluorine and phenyl groups in its structure enhances its potential for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The presence of the fluorine atom enhances its binding affinity to certain targets, making it a potent compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole is unique due to its dual oxadiazole rings and the presence of both fluorine and phenyl groups. This combination of structural features enhances its chemical stability, biological activity, and potential for diverse applications.

Properties

Molecular Formula

C17H11FN4O2

Molecular Weight

322.29 g/mol

IUPAC Name

2-(3-fluorophenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C17H11FN4O2/c18-13-8-4-7-12(9-13)17-21-20-15(23-17)10-14-19-16(22-24-14)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

DPOVGNACNLCCKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)F

Origin of Product

United States

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